Heliquinomycin

Catalog No.
S630295
CAS No.
178182-49-5
M.F
C33H30O17
M. Wt
698.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heliquinomycin

CAS Number

178182-49-5

Product Name

Heliquinomycin

IUPAC Name

methyl (2R,3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C33H30O17

Molecular Weight

698.6 g/mol

InChI

InChI=1S/C33H30O17/c1-10-23(36)15(44-3)9-18(46-10)48-30-22-25(38)20-13(34)8-14(43-2)24(37)21(20)27(40)29(22)50-33(30)17(35)7-12-5-11-6-16(31(41)45-4)47-32(42)19(11)26(39)28(12)49-33/h5-6,8,10,15,17-18,23,30,35-36,38-40H,7,9H2,1-4H3/t10-,15+,17+,18-,23-,30+,33+/m0/s1

InChI Key

MLFZQFHGXSVTGX-MCTZXALVSA-N

SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Synonyms

heliquinomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C3=C(C4=C(C(=C3OC25C(CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2C3=C(C4=C(C(=C3O[C@]25[C@@H](CC6=C(O5)C(=C7C(=C6)C=C(OC7=O)C(=O)OC)O)O)O)C(=O)C(=CC4=O)OC)O)OC)O

DNA Replication and Repair

Heliquinomycin is a DNA helicase inhibitor. DNA helicase enzymes are essential for unwinding the double helix structure of DNA during replication and repair processes. Heliquinomycin binds to the MCM4/6-7 helicase complex, a key component of the replication machinery, preventing it from unwinding DNA and halting replication. This property makes heliquinomycin a valuable tool for studying DNA replication and repair mechanisms [].

Cancer Research

The ability of heliquinomycin to inhibit DNA replication has led to its exploration as a potential anti-cancer agent. Cancer cells are highly reliant on rapid cell division, and disrupting their DNA replication can be a promising strategy for cancer treatment. Studies have shown that heliquinomycin exhibits cytotoxic effects (toxic to cells) against various cancer cell lines, including those from breast, lung, and colon cancers [, ]. However, further research is needed to determine its effectiveness and safety in clinical settings.

Heliquinomycin is a natural compound with the molecular formula C33H30O17, primarily isolated from the actinomycete Streptomyces sp. MJ929-SF2. It appears as a red powder and has garnered attention for its role as an inhibitor of DNA helicase, which is crucial for DNA replication and repair processes in cells. The compound was identified during a screening program aimed at discovering microbial inhibitors of DNA helicase, demonstrating its potential as a therapeutic agent against various diseases, including cancer and bacterial infections .

  • Heliquinomycin is classified as a DNA helicase inhibitor [].
  • DNA helicase is an enzyme that unwinds the DNA double helix, a crucial step in DNA replication and repair [].
  • By inhibiting DNA helicase, heliquinomycin may prevent cancer cells from dividing [].
  • More research is needed to fully understand its mechanism of action.
  • Information on safety hazards is limited. Due to its biological effects, it should be handled with care in a research laboratory setting following appropriate safety protocols for handling unknown compounds.
, primarily involving its interaction with nucleic acids. It has been shown to inhibit the activity of DNA helicases, enzymes that unwind DNA strands during replication. Specifically, heliquinomycin inhibits both DNA and RNA synthesis without affecting protein synthesis, indicating its selective action on nucleic acid metabolism . The inhibition mechanism is believed to be non-competitive, with an inhibition constant (Ki) of approximately 6.8 μM against partially purified DNA helicase from HeLa cells .

The biological activity of heliquinomycin extends beyond its role as a DNA helicase inhibitor. It has demonstrated antimicrobial properties against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, heliquinomycin has shown efficacy in inhibiting the growth of human tumor cell lines with IC50 values ranging from 0.96 to 2.8 μg/ml . Its ability to arrest HeLa S3 cells at the G2/M phase of the cell cycle further underscores its potential as an anticancer agent .

The synthesis of heliquinomycin involves complex organic reactions. Initial studies focused on model compounds that could mimic the natural product's structure. Key methods include:

  • Heck Reaction: This reaction is utilized to couple dihydroisocoumarin derivatives with enones, leading to the formation of spiroketals, which are critical intermediates in the synthesis pathway .
  • Reductive Debenzylation: Following the Heck reaction, intermediates undergo reductive debenzylation before being treated with hydrochloric acid in alcohols to yield spiroketals in reasonable yields .

These synthetic approaches aim to replicate the natural biosynthetic pathways observed in Streptomyces species.

Heliquinomycin's applications are primarily in medicinal chemistry and microbiology:

  • Anticancer Research: Its ability to inhibit DNA synthesis positions heliquinomycin as a candidate for further development into anticancer therapies.
  • Antimicrobial Agent: The compound's effectiveness against resistant bacterial strains makes it a potential lead compound for new antibiotics.
  • Helicase Inhibition Studies: Heliquinomycin serves as a valuable tool for studying helicase functions in cellular processes and could aid in developing selective inhibitors for therapeutic use .

Interaction studies indicate that heliquinomycin specifically targets replicative DNA helicases. Gel-retardation experiments have shown that it binds to single-stranded DNA, which may inhibit the helicase's ability to unwind DNA effectively . This selective interaction highlights its potential utility in elucidating helicase mechanisms and developing targeted therapies.

Several compounds exhibit similarities to heliquinomycin in terms of biological activity or chemical structure. These include:

Compound NameSourceActivity TypeUnique Features
Actinomycin DStreptomyces speciesAntitumorBinds to DNA and inhibits RNA synthesis
Mitomycin CStreptomyces caespitosusAntitumorAlkylates DNA, leading to cross-linking
DactinomycinStreptomyces parvulusAntitumorIntercalates into DNA, inhibiting transcription
CamptothecinCamptotheca acuminataAntitumorInhibits topoisomerase I, affecting DNA replication

Heliquinomycin's unique characteristic lies in its specific inhibition of DNA helicases rather than direct intercalation or alkylation of nucleic acids. This targeted mechanism allows for potentially fewer side effects compared to other compounds that disrupt DNA directly.

XLogP3

2.6

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

5

Exact Mass

698.14829948 g/mol

Monoisotopic Mass

698.14829948 g/mol

Heavy Atom Count

50

Wikipedia

Heliquinomycin

Dates

Modify: 2024-04-14

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